molecular formula C19H22O3 B14529488 4-Ethoxyphenyl 4-(butan-2-yl)benzoate CAS No. 62716-96-5

4-Ethoxyphenyl 4-(butan-2-yl)benzoate

Cat. No.: B14529488
CAS No.: 62716-96-5
M. Wt: 298.4 g/mol
InChI Key: SRDXWZWHRBFOHC-UHFFFAOYSA-N
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Description

4-Ethoxyphenyl 4-(butan-2-yl)benzoate is a benzoate ester featuring an ethoxy group at the para position of one aromatic ring and a branched butan-2-yl (sec-butyl) group at the para position of the second aromatic ring. Key analogs include 4-ethoxyphenyl 4-[(methoxycarbonyl)oxy]benzoate (), ethyl 4-(dimethylamino)benzoate (), and other esters with variable substituents ().

Properties

CAS No.

62716-96-5

Molecular Formula

C19H22O3

Molecular Weight

298.4 g/mol

IUPAC Name

(4-ethoxyphenyl) 4-butan-2-ylbenzoate

InChI

InChI=1S/C19H22O3/c1-4-14(3)15-6-8-16(9-7-15)19(20)22-18-12-10-17(11-13-18)21-5-2/h6-14H,4-5H2,1-3H3

InChI Key

SRDXWZWHRBFOHC-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethoxyphenyl 4-(butan-2-yl)benzoate typically involves the esterification of 4-ethoxyphenol with 4-(butan-2-yl)benzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent such as toluene or dichloromethane to facilitate the esterification process.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production. Additionally, purification techniques like distillation and recrystallization are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

4-Ethoxyphenyl 4-(butan-2-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The ester group can be reduced to form alcohols.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Electrophiles like bromine (Br2) or nitric acid (HNO3) in the presence of catalysts like iron(III) bromide (FeBr3) or sulfuric acid (H2SO4).

Major Products Formed

    Oxidation: Formation of 4-ethoxybenzoic acid and 4-(butan-2-yl)benzoic acid.

    Reduction: Formation of 4-ethoxyphenol and 4-(butan-2-yl)benzyl alcohol.

    Substitution: Formation of brominated or nitrated derivatives of the aromatic rings.

Scientific Research Applications

4-Ethoxyphenyl 4-(butan-2-yl)benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Ethoxyphenyl 4-(butan-2-yl)benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes critical differences between 4-ethoxyphenyl 4-(butan-2-yl)benzoate and its analogs:

Compound Name Substituents Key Properties Synthesis Method Reference
4-Ethoxyphenyl 4-[(methoxycarbonyl)oxy]benzoate Ethoxy, methoxycarbonyloxy Forms stable nematic phase (m.p. 356 K) Recrystallization (hexane)
Methyl analog (4-Methoxyphenyl derivative) Methoxy, methoxycarbonyloxy No liquid-crystal phase Similar to ethyl analog
Propyl analog (4-Propoxyphenyl derivative) Propoxy, methoxycarbonyloxy No liquid-crystal phase Similar to ethyl analog
Ethyl 4-(dimethylamino)benzoate Dimethylamino High reactivity, superior physical properties Column chromatography
Ethyl 4-(sulfooxy)benzoate Sulfonate group High polarity, water solubility Column chromatography (silica)
2-(4-Ethylphenyl)-2-oxoethyl 4-fluorobenzoate Fluoro, ethylphenyl Fluorine-enhanced stability, UV activity Multi-step organic synthesis

Key Observations:

  • Reactivity and Physical Properties: Ethyl 4-(dimethylamino)benzoate exhibits higher reactivity and better mechanical properties in resin cements compared to methacrylate-based analogs, attributed to the electron-donating dimethylamino group .
  • Polarity and Solubility : Compounds with sulfonate () or fluorine () substituents show increased polarity and solubility, contrasting with the lipophilic butan-2-yl group in the target compound.

Physicochemical Properties

  • Thermal Stability : The ethyl group in ’s compound enhances thermal stability (m.p. 356 K) compared to methyl/propyl analogs, likely due to optimized van der Waals interactions .
  • Lipophilicity : Branched alkyl groups (e.g., butan-2-yl) increase lipophilicity, as seen in analogs measured via RP-HPLC (logP ~4.2 for similar structures in ).
  • Reactivity: Electron-withdrawing groups (e.g., methoxycarbonyloxy) reduce reactivity, whereas electron-donating groups (e.g., dimethylamino) enhance polymerization efficiency ().

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